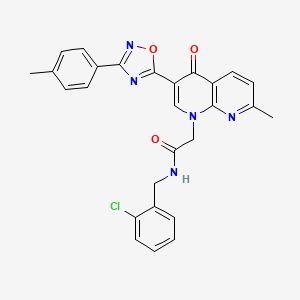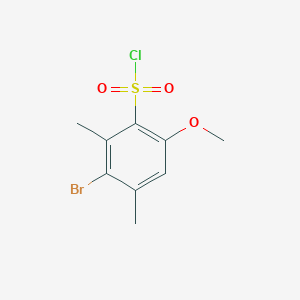
2,4-Difluoro-5-methylphenol
説明
2,4-Difluoro-5-methylphenol is a chemical compound with the molecular formula C7H6F2O and a molecular weight of 144.12 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 . The InChI key is PIZJQSMUUZODED-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid in its physical form . It has a molecular weight of 144.12 .科学的研究の応用
1. Hydrodeoxygenation Catalysis
A study explored the hydrodeoxygenation (HDO) of 4-methylphenol over various catalysts. It found that the partially reduced Mo oxide catalyst demonstrated high conversion for the HDO of 4-methylphenol due to Bronsted acid sites and the formation of anionic vacancies (Whiffen & Smith, 2010).
2. Anaerobic Degradation in Wastewater Treatment
A study described the feasibility of anaerobic degradation of phenolic compounds, including 2-chloro-5-methylphenol, in simulated wastewater under thermophilic conditions. The study highlighted the role of specific microorganisms in this degradation process (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
3. Environmental Monitoring and Detection
Research on the determination of priority phenolic compounds in water utilized various analytical techniques, emphasizing the importance of effective detection methods in environmental monitoring (Castillo, Puig, & Barceló, 1997).
4. Fluorogenic Molecules in RNA Imaging
A study characterized fluorogenic molecules like DFHBI and its derivatives for RNA imaging. It provided insights into the photophysical behavior of these molecules, highlighting their application in biological research (Santra et al., 2019).
5. Development of Chemosensors
Research into 4-Methyl-2,6-diformylphenol (DFP) derivatives explored their application in developing chemosensors for detecting various analytes, including metal ions and neutral molecules (Roy, 2021).
6. Bonding Trends in f-Element Chemistry
A study delved into the bonding trends within the 4f and 5f element series, using ligands including phenolic compounds. It aimed to enhance understanding of the fundamental differences in actinide versus lanthanide selectivity, which is crucial for nuclear fuel cycle separation concepts (Jones et al., 2013).
7. Anticancer Activity of Schiff Bases
Research on Schiff bases, including 2-((2-chloro-4-methylphenylimino)methyl)-5-(diethylamino)phenol, highlighted their potential in anticancer activity. The study provided insights into the mechanisms and effectiveness of these compounds against cancer cells (Uddin et al., 2020).
Safety and Hazards
The safety information for 2,4-Difluoro-5-methylphenol indicates that it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
特性
IUPAC Name |
2,4-difluoro-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZJQSMUUZODED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378584-21-4 | |
| Record name | 2,4-difluoro-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2478277.png)
![N-(2-chloro-4-methylphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2478278.png)
![2-[2,4-Dioxo-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2478279.png)

![4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2478282.png)
![Ethyl 4-{[3-methyl-7-(1-methyl-2-oxopropyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2478283.png)
![2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2478284.png)
![N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2478286.png)
![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2478287.png)
![5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole](/img/structure/B2478290.png)
![2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2478292.png)

